Product packaging for Enlimomab pegol(Cat. No.:CAS No. 169802-84-0)

Enlimomab pegol

Cat. No.: B1170615
CAS No.: 169802-84-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enlimastatin pegol is a monoclonal antibody (mAb) with a defined research role as an intercellular adhesion molecule-1 (ICAM-1) antagonist . Its primary research value stems from its use in studying the ICAM-1 signaling pathway, which is a key mediator of inflammation and immune cell recruitment . Investigations into this compound provide critical insights for immunological and inflammatory disease research. The mechanism of action for Enlimomab pegol involves binding to ICAM-1, a cell surface glycoprotein expressed on vascular endothelial cells and cells of the immune system. By acting as an antagonist, it blocks the interaction between ICAM-1 and its ligands, such as lymphocyte function-associated antigen 1 (LFA-1) . This inhibition is a key area of study for understanding the modulation of leukocyte adhesion and transmigration across the endothelium, processes central to the inflammatory response. Historically, a murine anti-ICAM-1 antibody (not the pegolated form) was evaluated in a clinical trial for acute ischemic stroke. The trial reported a negative outcome, and subsequent preclinical studies suggested potential mechanisms for this result, including host antibody generation against the murine protein, neutrophil activation, and complement activation . This research history makes this compound a valuable tool for studying immunogenicity and the complexities of antibody therapeutics in disease models. This product is presented "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

169802-84-0

Molecular Formula

C6H10FNO2

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Enlimomab Pegol

Enlimomab (B1176203) Pegol's Specificity for Human ICAM-1 (CD54)

The primary target of Enlimomab pegol is the human Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein (B1211001) also designated as CD54. creativebiolabs.netmedchemexpress.com ICAM-1 is a member of the immunoglobulin superfamily and is composed of five extracellular immunoglobulin-like domains, a transmembrane region, and a short cytoplasmic tail. creativebiolabs.netnih.gov While constitutively expressed at low levels on various cells, including endothelial cells and lymphocytes, its expression is significantly upregulated by inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). creativebiolabs.netthermofisher.com This upregulation at sites of inflammation makes ICAM-1 a key mediator for the recruitment of immune cells. thermofisher.com

This compound exhibits high specificity for a particular region of its target. Research has identified that the antibody binds specifically to the second extracellular immunoglobulin-like domain (Domain 2) of the human ICAM-1 molecule. creativebiolabs.netgoogle.com This precise targeting is fundamental to its mechanism of action, as this domain is critically involved in the binding of ICAM-1 to its ligands on the surface of leukocytes.

Interference with Leukocyte Adhesion Pathways

The process of leukocytes firmly adhering to the endothelial lining of blood vessels is a prerequisite for their subsequent migration into tissues. This firm adhesion is largely mediated by the interaction between ICAM-1 on endothelial cells and specific integrin receptors on the surface of leukocytes. creativebiolabs.net this compound functions by physically obstructing this crucial molecular interaction. google.com

One of the primary ligands for ICAM-1 is the Lymphocyte Function-Associated Antigen-1 (LFA-1). thermofisher.com LFA-1 is a heterodimeric integrin composed of the CD11a (alpha-L) and CD18 (beta-2) subunits and is prominently expressed on lymphocytes and other leukocytes like neutrophils. creativebiolabs.netnih.gov The binding site for LFA-1 is located on Domain 2 of ICAM-1, the same domain targeted by Enlimomab. By binding to this domain, this compound sterically hinders the docking of LFA-1, thereby blocking the LFA-1/ICAM-1 adhesion axis. This inhibition is particularly effective in preventing the adhesion of unstimulated neutrophils and lymphocytes. nih.gov

Another key integrin that binds to ICAM-1 is the Macrophage-1 antigen (Mac-1), also known as Complement Receptor 3 (CR3). creativebiolabs.net Mac-1 consists of the CD11b (alpha-M) and CD18 (beta-2) subunits and is primarily found on neutrophils, monocytes, and natural killer cells. nih.gov While unstimulated neutrophil adhesion to ICAM-1 is mainly LFA-1 dependent, the adhesion of chemotactically stimulated neutrophils is significantly enhanced through a Mac-1-dependent process. nih.gov Monocytes can utilize both LFA-1 and Mac-1 for crawling on the endothelium. nih.gov this compound's binding to Domain 2 of ICAM-1 also interferes with the binding of Mac-1, thus disrupting the adhesion of activated neutrophils and other myeloid cells. nih.gov

Mechanism of Decreased Leukocyte Extravasation

Leukocyte extravasation—the process of a leukocyte moving from the bloodstream into the surrounding tissue—is a sequential cascade involving initial capture and rolling, firm adhesion, and subsequent transmigration (diapedesis) through the endothelial cell layer. nih.govnih.gov this compound intervenes at the critical step of firm adhesion. nih.govcreativebiolabs.net

By blocking the binding of both LFA-1 and Mac-1 to ICAM-1, the antibody prevents leukocytes from arresting on the endothelial surface. creativebiolabs.netthermofisher.com Without this stable anchoring, the leukocytes cannot proceed to the final step of squeezing between or through endothelial cells to exit the blood vessel. The result is a significant reduction in the number of immune cells entering a site of inflammation, which is the core mechanism by which this compound exerts its anti-inflammatory effect. nih.govmedchemexpress.com

Theoretical Modulation of Inflammatory Tissue Injury Pathogenesis

The pathogenesis of many inflammatory diseases and conditions, such as reperfusion injury following ischemia or transplant rejection, involves an excessive or inappropriate influx of leukocytes into tissues. nih.govcapes.gov.br These recruited cells release cytotoxic enzymes, reactive oxygen species, and pro-inflammatory cytokines that can lead to significant host tissue damage.

The therapeutic rationale for this compound is based on interrupting this pathological process at its source. nih.gov The theoretical modulation of inflammatory injury proceeds as follows:

Inhibition of Leukocyte Recruitment : By blocking the ICAM-1 adhesion pathway, this compound limits the accumulation of neutrophils, lymphocytes, and monocytes at the site of inflammation. creativebiolabs.net

Reduction of Pro-inflammatory Mediators : A lower concentration of infiltrated leukocytes results in a decreased local release of tissue-damaging substances.

In essence, this compound is designed to act as a "gatekeeper" at the level of the blood vessel wall, preventing the cellular reinforcements of the immune system from reaching and damaging tissues during an inflammatory response. nih.govmedchemexpress.com

Compound Reference Table

Immunological and Cellular Pathway Interactions

Effects on T Cell Emigration and Effector Functions

Enlimomab (B1176203) pegol, by targeting ICAM-1, is positioned to interfere with critical T cell functions. T-cell activation, a prerequisite for their effector functions, is dependent on co-stimulatory molecules and adhesion molecules like ICAM-1. nih.govcapes.gov.br The interaction between LFA-1 on T cells and ICAM-1 on antigen-presenting cells is a crucial component of the immunological synapse, which is necessary for sustained T-cell signaling and activation. By blocking ICAM-1, enlimomab can impede this interaction, thereby potentially downregulating T-cell activation and subsequent effector functions such as cytokine production and proliferation.

Furthermore, the emigration of T cells from the bloodstream into tissues, a process known as transendothelial migration, is heavily reliant on the interaction between leukocyte LFA-1 and endothelial ICAM-1. nih.gov In vitro studies have demonstrated that both ICAM-1 and ICAM-2 are essential for the transendothelial migration of T cells. nih.gov Research using an in vitro model of the blood-brain barrier has shown that endothelial ICAM-1 is required for the migration of both Th1 and Th17 cells. Therefore, by blocking ICAM-1, enlimomab pegol is expected to inhibit the trafficking of T cells to sites of inflammation. This is a key mechanism for its potential therapeutic effects in inflammatory conditions.

Influence on Neutrophil Migration and Cellular Activities

While the primary intent of blocking ICAM-1 is to inhibit leukocyte extravasation, studies on enlimomab have revealed a paradoxical effect on neutrophils. nih.gov Enlimomab has been shown to inhibit the adhesion of neutrophils to the vascular endothelium, which is the intended primary effect to reduce leukocyte migration into inflammatory tissues. nih.gov However, it also appears to induce a state of neutrophil activation.

Ex Vivo Investigations of Neutrophil Activation

Ex vivo studies using whole blood samples have provided significant insights into the unexpected activation of neutrophils by enlimomab. nih.gov These investigations have revealed that at concentrations similar to those used in clinical trials, enlimomab can directly activate neutrophilic granulocytes. nih.gov This activation is characterized by a series of cellular changes, including the modulation of surface adhesion molecules and an increase in metabolic activity. nih.gov

Analysis of CD11b Expression Modulation

A key indicator of neutrophil activation is the upregulation of the β2-integrin CD11b (also known as Mac-1). Studies have shown that treatment with enlimomab leads to a significant increase in the expression of CD11b on the surface of neutrophils. nih.gov This increased expression suggests a shift towards a pro-adhesive and activated state.

Assessment of L-Selectin Regulation

Concurrently with the increase in CD11b, enlimomab treatment has been observed to cause a decrease in the expression of L-selectin (CD62L) on neutrophils. nih.gov The shedding of L-selectin is a well-established marker of neutrophil activation and is associated with the transition from a rolling to a firmly adherent state.

The following table summarizes the modulatory effects of Enlimomab on neutrophil adhesion molecules.

Adhesion MoleculeEffect of EnlimomabImplication
CD11b Significant IncreaseNeutrophil Activation
L-Selectin Concurrent DecreaseNeutrophil Activation

Investigations into Oxidative Burst Activity

Further evidence of neutrophil activation by enlimomab comes from the enhancement of the oxidative burst. nih.gov The oxidative burst is a critical effector function of neutrophils, involving the rapid release of reactive oxygen species to kill pathogens. Ex vivo experiments have demonstrated that enlimomab promotes this activity in neutrophils, indicating a heightened state of activation. nih.govneurology.org

Role of Complement System in Mediating Cellular Responses

The mechanism behind enlimomab-induced neutrophil activation appears to be dependent on the complement system. nih.gov Research has shown that the activation of neutrophils by enlimomab, a murine IgG2a monoclonal antibody, is not observed with F(ab')2 fragments of the antibody, suggesting the involvement of the Fc region. nih.gov Furthermore, the neutrophil activation was completely inhibited by a soluble complement receptor type 1, confirming that this effect is complement-dependent. nih.gov This suggests that upon binding to ICAM-1 on endothelial cells, the Fc portion of enlimomab may activate the complement cascade, leading to the generation of complement fragments that in turn activate neutrophils. neurology.org

Theoretical Immunosuppressive Properties

This compound is a murine monoclonal antibody that has been chemically modified by the attachment of polyethylene (B3416737) glycol (PEG), a process known as pegylation. The theoretical immunosuppressive properties of this compound are founded upon the mechanism of its parent molecule, enlimomab, which targets the Intercellular Adhesion Molecule-1 (ICAM-1), in conjunction with the biopharmaceutical alterations conferred by pegylation.

The primary mechanism of action of enlimomab is the inhibition of ICAM-1, a transmembrane protein that is upregulated by inflammatory stimuli and expressed on the surface of multiple cell types, including endothelial and immune cells. nih.gov ICAM-1 is a critical mediator of cellular adhesion, facilitating the interaction between leukocytes and the vascular endothelium, a crucial step for their migration into tissues during an inflammatory response. nih.govresearchgate.net It also plays a role in the immunological synapse between lymphocytes and antigen-presenting cells. nih.gov

By binding to ICAM-1, enlimomab is designed to sterically hinder the binding of leukocytes, thereby inhibiting their adhesion to the endothelium and subsequent extravasation into tissues. nih.govresearchgate.net This blockade of leukocyte migration is the cornerstone of its intended immunosuppressive and anti-inflammatory effects. Early clinical trials with the non-pegylated enlimomab showed it could be beneficial in conditions like refractory rheumatoid arthritis by depressing disease activity. researchgate.net

The pegylation of enlimomab to create this compound is intended to enhance its therapeutic profile. The covalent attachment of PEG chains can profoundly alter the pharmacokinetic and immunological properties of a protein. Theoretically, pegylation offers several advantages:

Increased Circulating Half-Life: The PEG molecule increases the hydrodynamic size of the antibody, which is expected to decrease its rate of renal clearance and prolong its persistence in the systemic circulation. nih.govnih.gov

Reduced Immunogenicity: As a murine antibody, enlimomab is foreign to the human immune system and can elicit an anti-drug antibody (ADA) response. nih.gov Pegylation can mask the antibody's epitopes, theoretically reducing its recognition by the immune system and thus its immunogenicity. nih.gov

Enhanced Inhibitory Potency: The flexible and voluminous PEG chains can create steric hindrance, which may enhance the antibody's ability to block the interaction between ICAM-1 and its ligands on leukocytes. nih.gov Studies with other pegylated antibodies have shown a dramatic increase in inhibitory potency without a significant effect on antigen binding activity. nih.gov

Based on these principles, this compound was theorized to be a more potent and safer immunosuppressive agent than its parent molecule. The prolonged half-life would allow for a more sustained blockade of ICAM-1, potentially improving its efficacy in preventing immune-mediated conditions such as renal transplant rejection, for which it underwent a Phase I clinical trial. nih.gov The reduced immunogenicity was expected to minimize adverse reactions and loss of efficacy associated with an anti-enlimomab immune response.

However, the practical application of anti-ICAM-1 therapy has proven complex. Studies on the non-pegylated enlimomab revealed that, contrary to its intended immunosuppressive effect, it could activate neutrophils in a complement-dependent manner, a finding that could explain some of the adverse effects observed in clinical trials. nih.govconquest.health A large-scale clinical trial of enlimomab for the prevention of acute rejection in cadaveric renal transplantation failed to demonstrate a reduction in rejection rates or delayed graft function. nih.gov Similarly, a trial in acute ischemic stroke showed that enlimomab treatment was associated with a worse outcome, including a higher incidence of infections and fever. nih.gov While this compound was developed to address some of these shortcomings, particularly immunogenicity, its development was ultimately discontinued. patsnap.com

Interactive Data Table: Theoretical Impact of Pegylation on Enlimomab

The following table summarizes the theoretical changes in the properties of enlimomab upon pegylation to form this compound.

PropertyEnlimomab (Parent Molecule)This compound (Pegylated Form)Theoretical Rationale for Change
Primary Target ICAM-1ICAM-1Pegylation does not alter the molecular target.
Core Mechanism Inhibition of leukocyte-endothelial adhesion. nih.govresearchgate.netEnhanced and sustained inhibition of leukocyte-endothelial adhesion.Pegylation may increase inhibitory potency. nih.gov
In Vivo Half-Life ShorterLongerIncreased size reduces renal filtration and clearance. nih.govnih.gov
Immunogenicity Higher (as a murine protein). nih.govLowerPEG chains shield antigenic sites from the immune system. nih.gov
Clinical Efficacy Limited success in clinical trials. nih.govnih.govPotentially improvedA longer half-life and lower immunogenicity were expected to enhance efficacy.

Preclinical Research Modalities and Findings

In Vitro Studies on Leukocyte-Endothelial Adhesion Inhibition

In vitro research was crucial for establishing the fundamental interaction between Enlimomab (B1176203) and its target, ICAM-1, and for observing its direct effects on immune cells. These studies demonstrated that monoclonal antibodies blocking ICAM-1 function could inhibit the adhesion between leukocytes and the endothelium. nih.gov

Cell Culture Models for Adhesion Assays

To simulate the interaction between circulating immune cells and the blood vessel wall, researchers employed co-culture adhesion assays. nih.gov These models are essential for screening and characterizing adhesion inhibitors.

A common approach involves using Human Umbilical Vein Endothelial Cells (HUVECs) to form a monolayer, representing the lining of a blood vessel. nih.gov These endothelial cells are often stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to induce or upregulate the expression of adhesion molecules on their surface, including ICAM-1. nih.gov

Monocytic cell lines, such as THP-1, are then introduced into the system. nih.gov These leukocytes are typically labeled with a fluorescent dye, like calcein-AM, to allow for quantification. nih.gov The degree of adhesion between the leukocytes and the endothelial monolayer is then measured, often by detecting the fluorescence intensity after washing away non-adherent cells. nih.gov This methodology allows for the direct assessment of an antibody's ability to block the ICAM-1-mediated adhesion process. Another technique used to assess cell-cell adhesiveness conferred by adhesion molecules is the Dispase I adhesion assay, which measures the tendency of cells to detach from a substrate as a sheet or as single cells. nih.gov

Assessment of Immune Response Depression in Cellular Systems

The primary therapeutic goal of Enlimomab was to depress the immune response by blocking the adhesion and subsequent migration of T-cells and neutrophils to sites of inflammation. nih.gov In vitro studies confirmed that by binding to ICAM-1, function-blocking antibodies can attenuate T-cell and neutrophil tissue effector functions. nih.gov

However, further ex vivo investigations using whole blood samples revealed a more complex and paradoxical effect. At concentrations similar to those used in clinical trials, Enlimomab was found to activate resting neutrophilic granulocytes. lcsciences.com This activation was not observed with F(ab')2 fragments of the antibody, indicating that the Fc region of the murine IgG2a antibody was involved. lcsciences.com The research concluded that Enlimomab activates neutrophils in a complement-dependent manner, a finding that could help explain some of the unexpected effects observed in later studies. lcsciences.com

Table 1: Summary of In Vitro Findings for Enlimomab

Experimental Focus Observation Implication Reference
Leukocyte Adhesion Inhibits leukocyte adhesion to the vascular endothelium. Attenuates T-cell and neutrophil emigration and tissue effector functions. nih.gov
Neutrophil Function Activated resting neutrophils in whole blood samples. Increased expression of CD11b, decreased L-selectin, and enhanced oxidative burst. lcsciences.com
Mechanism of Activation Activation was complement-dependent and required the antibody's Fc region. Suggests a potential for pro-inflammatory effects under certain conditions. lcsciences.com

Animal Model Investigations of Inflammatory Processes

Following in vitro validation, Enlimomab was evaluated in various animal models of inflammatory diseases to assess its efficacy in a complex biological system.

Studies in Models of Organ Allograft Survival

In the context of organ transplantation, preclinical studies using animal models showed promising results. Research in animal models of renal transplantation indicated that the use of anti-ICAM-1 monoclonal antibodies like Enlimomab improved allograft survival. researchgate.net These findings were part of the rationale for its investigation as a therapy to prevent acute rejection after kidney and liver allograft transplantations in humans. nih.govresearchgate.net Animal models, such as the Fischer 344 to Lewis rat model for kidney transplantation, are standard for evaluating the potential of new immunosuppressive therapies. nih.gov

Research on Reperfusion Injury Attenuation in Animal Systems

Ischemia-reperfusion injury is a significant cause of damage in transplantation and other conditions where blood flow is interrupted and then restored. Animal studies suggested that Enlimomab could reduce this type of injury. researchgate.net Specifically, research demonstrated that the antibody could attenuate reperfusion damage from ischemia in animal systems. researchgate.net This effect is attributed to the blockade of leukocyte adhesion, which is a key step in the inflammatory cascade that characterizes reperfusion injury. This mechanism was also explored in a model of partial-thickness burn injury, where inhibiting leukocyte adherence was shown to be a potential therapeutic strategy to improve wound healing.

Evaluation in Experimental Stroke Models

The role of Enlimomab was extensively studied in experimental models of ischemic stroke. Preclinical research in rat models of acute ischemic stroke suggested that the antibody could reduce infarct size and lead to improved neurological outcomes. The therapeutic hypothesis was that by reducing leukocyte adhesion, Enlimomab could mitigate the secondary inflammation-mediated neuronal injury that follows a stroke.

However, subsequent "bedside-to-bench" research aimed at understanding disappointing clinical trial results provided critical insights. Studies in rodent models found that the administration of murine antibodies following focal ischemia could paradoxically increase the volume of cerebral injury. This detrimental effect was hypothesized to be linked to the development of an immune response against the murine antibody, leading to complement-dependent activation of neutrophils and a worsening of the inflammatory damage.

Table 2: Overview of Enlimomab Studies in Animal Models

Model Type Condition Key Finding Reference
Rat Renal Allograft Organ Transplantation Improved allograft survival. researchgate.net
General Ischemia Models Reperfusion Injury Reduced reperfusion damage from ischemia. researchgate.net
Rat Ischemic Stroke Stroke Reduced leukocyte adhesion and infarct size, suggesting improved neurological outcomes.
Rodent Focal Ischemia Stroke (Follow-up Study) Infusion of heterologous (murine) antibodies increased cerebral injury volume.

Bioinformatics and Systems Biology Approaches

In the landscape of modern drug discovery, bioinformatics and systems biology have become indispensable tools for identifying novel therapeutic targets and predicting the efficacy of potential drug candidates. These computational approaches allow for the high-throughput analysis of complex biological data, revealing intricate molecular networks and pathways that underpin disease. By integrating genomic, proteomic, and transcriptomic data, researchers can construct detailed models of disease pathophysiology, pinpoint key molecular drivers, and identify existing or novel compounds that may modulate these targets. This data-driven strategy accelerates the preclinical research phase by prioritizing the most promising therapeutic avenues for further experimental validation. In the context of Enlimomab pegol, these computational modalities were instrumental in first highlighting the significance of its target, Intercellular Adhesion Molecule 1 (ICAM-1), in various diseases and subsequently predicting this compound itself as a viable therapeutic agent.

Identification of ICAM1 as a Key Gene in Disease Pathophysiology

Intercellular Adhesion Molecule 1 (ICAM-1) is a transmembrane glycoprotein (B1211001) that plays a critical role in the immune system, primarily by mediating the adhesion and migration of leukocytes from the bloodstream into tissues. mdpi.com While essential for normal immune surveillance and response, its overexpression is a hallmark of pathological inflammation across a wide spectrum of diseases. mdpi.com Bioinformatics analyses of publicly available patient data and gene expression databases have been pivotal in consistently identifying ICAM1 as a key gene implicated in the pathophysiology of numerous distinct medical conditions. nih.govpeerj.com

Bioinformatic studies have demonstrated that ICAM1 mRNA expression is significantly higher in certain cancers compared to normal tissues. nih.govpeerj.com For instance, analysis of data from The Cancer Genome Atlas (TCGA) has shown elevated ICAM1 expression in triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC). nih.govpeerj.com In some cancers, high levels of ICAM-1 have been correlated with metastasis and poor prognosis, positioning it as a potential therapeutic target. nih.gov

Beyond oncology, the role of ICAM-1 as a central mediator of inflammation has been confirmed in other complex diseases. In the central nervous system (CNS), ICAM-1 is expressed on microglia, astrocytes, and endothelial cells, where it functions as a key regulator of blood-brain barrier permeability and neuroinflammation. nih.govmdpi.com This has led to its implication in the pathogenesis of various psychiatric conditions, including major depression and bipolar disorder, as well as neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com Computational analyses have also identified ICAM-1 as a key gene in vascular calcification associated with chronic kidney disease (CKD). patsnap.com The upregulation of ICAM-1 in these varied disease states underscores its importance as a critical node in inflammatory pathways, making it an attractive target for therapeutic intervention. mdpi.com

Table 1: Bioinformatic Identification of ICAM-1 in Various Disease Pathophysiologies

Disease Area Research Focus Key Bioinformatic Finding Reference(s)
Oncology Triple-Negative Breast Cancer (TNBC) Higher ICAM1 mRNA expression in TNBC compared to other breast cancer subtypes and normal tissue. nih.gov
Laryngeal Squamous Cell Carcinoma ICAM1 identified as one of ten key genes significant in disease development and a potential therapeutic target. peerj.com
Nephrology Chronic Kidney Disease (CKD) ICAM1 isolated as one of five key genes associated with vascular calcification in CKD. patsnap.com
Neurology Psychiatric Disorders ICAM-1 identified as a key molecule related to clinical features of schizophrenia, depression, and bipolar disorder. nih.gov
Parkinson's Disease (PD) ICAM-1 found to have a central role in PD pathology through the activation of glial cells and T cells. mdpi.com

| Immunology | General Inflammatory Conditions | Implicated in the pathophysiology of diverse diseases including sepsis, autoimmune disorders, and cardiovascular conditions. | mdpi.com |

Computational Prediction of this compound as a Potential Therapeutic Agent

Following the bioinformatic identification of ICAM1 as a gene of interest in specific disease pathways, computational methods can be employed to screen for potential therapeutic agents that target this molecule. This predictive step is a crucial component of systems biology, linking a disease-associated gene to a potential pharmacological solution.

A notable example of this approach is a bioinformatic study focused on elucidating the molecular mechanisms of vascular calcification, a common and serious complication of chronic kidney disease (CKD). patsnap.com In this research, investigators analyzed gene ontology annotations and biological pathways to first identify genes commonly associated with the condition. patsnap.com This analysis yielded 76 common genes, which were further narrowed down to five key genes believed to be central to the disease process: PSMC5, TNFSF11, TNFRSF11A, TNFRSF12A, and ICAM1. patsnap.com

With these key gene targets identified, a subsequent computational analysis was performed to screen for potential therapeutic drugs that could modulate these targets. patsnap.com This screening identified a shortlist of the top five potential therapeutic agents. Among them was this compound, predicted to be a candidate for treating vascular calcification in CKD due to its action as an antagonist of ICAM-1. patsnap.com This prediction directly stems from the initial bioinformatic finding that ICAM1 is a key gene in the pathophysiology of the disease. patsnap.com This systems biology approach, moving from broad genomic data to a specific gene and then to a potential drug, exemplifies how this compound was identified computationally as a promising therapeutic agent requiring further experimental validation. patsnap.com

Table 2: Computationally Identified Key Genes and Potential Drugs for Vascular Calcification in CKD

Category Identified Molecules Reference(s)
Key Genes PSMC5, TNFSF11, TNFRSF11A, TNFRSF12A, ICAM1 patsnap.com

| Potential Therapeutic Drugs | ENAVATUZUMAB, DENOSUMAB, ALICAFORSEN, BI-505, this compound | patsnap.com |

Theoretical Therapeutic Rationale and Mechanistic Basis

: Conceptual Framework for Anti-Inflammatory Applications

The primary therapeutic rationale for enlimomab (B1176203) pegol is centered on its function as an inhibitor of the Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the inflammatory process by mediating the adhesion of leukocytes (white blood cells) to the vascular endothelium—the inner lining of blood vessels. nih.govnih.gov This adhesion is a critical step in the leukocyte adhesion cascade, which allows these immune cells to exit the bloodstream and migrate to sites of inflammation in the tissues. researchgate.netgenome.jp

By binding to ICAM-1, enlimomab pegol competitively blocks the interaction between ICAM-1 and its ligands on leukocytes, primarily the β2-integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1). nih.gov This inhibition of cell-to-cell adhesion is hypothesized to decrease the extravasation of leukocytes, thereby dampening the inflammatory response. nih.govnih.gov This mechanism forms the conceptual framework for its potential application in a variety of inflammatory conditions. Research has shown that targeting ICAM-1 can modulate the inflammatory response, as seen in studies on partial-thickness burn injuries where enlimomab treatment was associated with improved wound healing. genome.jp

Mechanistic Basis for Modulating Immune System Diseases

The mechanistic basis of this compound in modulating immune system diseases is a direct extension of its anti-inflammatory properties. Many immune-mediated diseases are characterized by an overactive immune response, leading to chronic inflammation and tissue damage. The infiltration of leukocytes into specific tissues is a key pathological feature of these conditions.

This compound's ability to block ICAM-1-mediated leukocyte adhesion provides a targeted approach to interfere with this process. nih.gov In diseases such as rheumatoid arthritis, where leukocytes migrate into the joints causing inflammation and damage, inhibiting their accumulation is a key therapeutic goal. nih.gov Similarly, in the context of organ transplantation, blocking leukocyte adhesion could theoretically reduce the incidence of acute rejection, a process driven by the infiltration of immune cells into the transplanted organ. nih.govnih.gov However, it is important to note that clinical trials in renal transplantation did not show a significant reduction in acute rejection rates with enlimomab. nih.gov

Interestingly, some studies have revealed a more complex interaction with the immune system. At concentrations used in clinical trials, enlimomab was found to activate neutrophils in whole blood in a complement-dependent manner, suggesting a potential for unintended pro-inflammatory effects. nih.gov

Hypothesized Role in Conditions Involving Leukocyte Trafficking

Leukocyte trafficking, the movement of leukocytes throughout the body, is a fundamental process in immune surveillance and response. nih.gov However, dysregulated leukocyte trafficking is a hallmark of many pathological conditions. The hypothesized role of this compound in these conditions is based on its ability to interfere with the key steps of the leukocyte adhesion cascade. researchgate.net

The process of leukocyte recruitment involves several stages, including rolling, activation, firm adhesion, and transmigration through the endothelial barrier. researchgate.net this compound specifically targets the firm adhesion step, which is largely dependent on the interaction between ICAM-1 on endothelial cells and integrins on leukocytes. genome.jp

Conditions where aberrant leukocyte trafficking plays a central role and where this compound has been investigated include:

Ischemic Stroke: In the context of a stroke, the subsequent inflammation and reperfusion injury are exacerbated by the influx of leukocytes into the damaged brain tissue. nih.govnih.gov The initial hypothesis was that by blocking this influx, enlimomab could reduce neuronal damage. nih.gov However, a major clinical trial, the Enlimomab Acute Stroke Trial (EAST), found that the antibody did not improve outcomes and was associated with a higher fatality rate. nih.govnih.gov

Burn Injuries: As mentioned earlier, enlimomab has been studied in the context of partial-thickness burn injuries. The rationale was to reduce the inflammatory component of burn wound progression, which can lead to further tissue necrosis. A phase II clinical trial suggested that enlimomab may improve wound healing by modulating the inflammatory response. genome.jpoctopus.ac

Potential Application in Research on Vascular Calcification in Chronic Kidney Disease

While not a primary area of investigation for this compound to date, its mechanism of action suggests a theoretical potential for its use in researching vascular calcification in the context of chronic kidney disease (CKD). Vascular calcification is a significant contributor to cardiovascular morbidity and mortality in patients with CKD. nih.gov

The pathogenesis of vascular calcification is a complex and active process involving the transformation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells. nih.gov Inflammation is increasingly recognized as a key driver in this process.

Gene Ontology and Pathway Enrichment Analysis

To explore the theoretical link between this compound's target (ICAM-1) and vascular calcification in CKD, one can turn to bioinformatics approaches like Gene Ontology (GO) and pathway enrichment analysis.

Gene Ontology (GO) analysis is used to functionally annotate genes and their products. An analysis of genes differentially expressed in calcified vascular tissue could reveal enrichment in GO terms related to inflammation and cell adhesion. For instance, GO terms such as "cell adhesion," "leukocyte migration," and "inflammatory response" would likely be significant, and ICAM-1 is a key gene within these terms. nih.gov

Pathway enrichment analysis , using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), can identify biological pathways that are significantly enriched with differentially expressed genes. In the context of vascular calcification and CKD, pathways such as the "NF-kappa B signaling pathway," "TNF signaling pathway," and "Leukocyte transendothelial migration" are often implicated, all of which involve ICAM-1. genome.jp A hypothetical enrichment analysis might reveal the following:

KEGG PathwayPotential Role of ICAM-1 in Vascular Calcification
Leukocyte transendothelial migration ICAM-1 is a critical molecule for the firm adhesion and subsequent diapedesis of leukocytes across the endothelium into the vessel wall.
NF-kappa B signaling pathway Pro-inflammatory cytokines, often elevated in CKD, can activate NF-kappa B, leading to the upregulation of ICAM-1 expression on endothelial cells.
TNF signaling pathway Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, is a potent inducer of ICAM-1 expression.
Cell adhesion molecules (CAMs) This pathway highlights the central role of molecules like ICAM-1 in mediating cell-cell interactions that can contribute to vascular inflammation.

By inhibiting ICAM-1, this compound could theoretically disrupt these inflammation-driven pathways that contribute to the initiation and progression of vascular calcification.

Molecular Biological Experiments Required for Validation of Therapeutic Potential

To validate the theoretical therapeutic potential of targeting ICAM-1 with a molecule like this compound in the context of vascular calcification in CKD, a series of molecular biological experiments would be necessary. These experiments would aim to confirm the role of ICAM-1 in the disease process and the efficacy of its inhibition.

A general framework for such a validation process is outlined below:

Experimental StageDescription
In Vitro Studies Cell Culture Models: Utilize human vascular smooth muscle cells (VSMCs) and endothelial cells. Induce a pro-calcific environment (e.g., high phosphate (B84403) levels, inflammatory cytokines) and assess the expression of ICAM-1 using techniques like RT-qPCR and Western blotting. Treat these cells with an ICAM-1 inhibitor (such as a research-grade anti-ICAM-1 antibody) to determine if it can prevent or reverse the expression of osteogenic markers (e.g., Runt-related transcription factor 2 (RUNX2), alkaline phosphatase).Leukocyte Adhesion Assays: Co-culture activated leukocytes with endothelial cells under pro-inflammatory conditions. Use an ICAM-1 inhibitor to quantify its ability to block leukocyte adhesion to the endothelium.
Ex Vivo Studies Tissue Explants: Culture segments of arteries obtained from animal models of CKD-associated vascular calcification or from human patients undergoing vascular surgery. Treat these explants with an ICAM-1 inhibitor and analyze changes in calcification and inflammatory markers.
In Vivo Animal Models CKD Animal Models: Utilize established animal models of CKD that develop vascular calcification (e.g., 5/6 nephrectomy model). Administer an ICAM-1 inhibitor and monitor the development and progression of vascular calcification using imaging techniques (e.g., micro-CT) and histological analysis of vascular tissues. Assess systemic and local markers of inflammation.
Molecular Mechanism Elucidation Signal Transduction Studies: Investigate the downstream signaling pathways affected by ICAM-1 inhibition in VSMCs and endothelial cells. This could involve analyzing the phosphorylation status of key signaling proteins in pathways like NF-κB and MAPK using techniques such as Western blotting or proteomic arrays.

These rigorous preclinical studies would be essential to establish a solid scientific rationale before any consideration of using an ICAM-1 inhibitor like this compound in a clinical research setting for vascular calcification in CKD.

Research Methodologies and Analytical Approaches for Enlimomab Pegol

Immunological Methods Employed in Research

The characterization of Enlimomab (B1176203) pegol and its biological effects relies on a suite of established immunological assays. These methods allow for the qualitative and quantitative assessment of protein expression, cell surface markers, and functional cellular changes.

Western blotting is a foundational technique used to detect and analyze specific proteins from a complex mixture, such as a cell or tissue lysate. In the context of Enlimomab pegol research, this method is primarily applied to investigate its target, ICAM-1. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using an antibody (which could be Enlimomab itself or another anti-ICAM-1 antibody) to identify the specific protein of interest.

Researchers utilize Western blotting to:

Confirm the expression of ICAM-1 in various cell lines (e.g., endothelial cells, fibroblasts) or tissue extracts. nih.gov

Analyze changes in total ICAM-1 protein levels in response to inflammatory stimuli or potential therapeutic agents.

Validate the specificity of this compound by demonstrating its ability to bind to the appropriately sized ICAM-1 protein band on the blot.

For instance, studies on ICAM-1 expression in different cell types, such as Chinese Hamster Ovary (CHO) cells or human fibroblasts, have employed Western blot analysis to quantify the protein levels in both total cell lysates and isolated membrane fractions. nih.gov

Flow cytometry is an indispensable tool for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it has been crucial for immunophenotyping and assessing the antibody's direct effects on immune cells, particularly neutrophils.

Key applications of flow cytometry in this field include:

Quantifying Cell Surface Marker Expression: Research has shown that Enlimomab can induce significant changes in the surface expression of key neutrophil activation markers. nih.gov Flow cytometry is used to measure the fluorescence intensity of labeled antibodies against these markers on a cell-by-cell basis.

Monitoring Neutrophil Activation: Studies have used flow cytometry to demonstrate that Enlimomab treatment leads to an upregulation of the β2-integrin CD11b and a concurrent downregulation of L-selectin (CD62L) on neutrophils, which are hallmark signs of neutrophil activation. nih.govbiocompare.com

Assessing Pharmacodynamics: In clinical and preclinical studies, flow cytometry can be used to monitor the biological activity of this compound by assessing the saturation of ICAM-1 receptors on circulating leukocytes or by tracking changes in leukocyte populations over time. nih.govnih.gov

Table 1: Flow Cytometry Findings on Neutrophil Activation by Enlimomab

Cell MarkerCell TypeObserved Effect of EnlimomabIndicationReference
CD11b (Mac-1)NeutrophilSignificant Increase in ExpressionNeutrophil Activation nih.gov
L-selectin (CD62L)NeutrophilSignificant Decrease in ExpressionNeutrophil Priming/Activation nih.gov

Immunoprecipitation is a technique used to isolate a specific protein (the antigen) from a solution containing many different proteins by using an antibody that specifically binds to it. This method is valuable for studying protein-protein interactions.

In the context of this compound, immunoprecipitation can be employed to:

Isolate the ICAM-1 protein from cell lysates to study its post-translational modifications, such as glycosylation.

Investigate the binding partners of ICAM-1. By precipitating the ICAM-1 complex using this compound, researchers can identify other proteins that are physically associated with it, such as its primary ligand, Leukocyte function-associated antigen-1 (LFA-1).

Confirm the binding specificity of this compound to native ICAM-1 in a complex biological sample. While not detailed in specific research papers on Enlimomab, commercial suppliers indicate that the antibody is suitable for IP, suggesting its utility in such applications. creativebiolabs.net

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is a critical tool in pharmaceutical research for pharmacokinetics and immunogenicity assessment.

The primary uses of ELISA in this compound research include:

Pharmacokinetic (PK) Analysis: A bridging ELISA format is commonly used to measure the concentration of therapeutic antibodies like this compound in patient serum or plasma over time. creative-diagnostics.comantibody-creativebiolabs.comcreative-diagnostics.com This data is essential for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govkarger.com

Immunogenicity Testing: As a murine antibody, Enlimomab can elicit an immune response in humans, leading to the formation of human anti-mouse antibodies (HAMA). ELISA is the standard method for detecting and quantifying these anti-drug antibodies (ADAs), which can affect the drug's efficacy and safety. creative-diagnostics.com

Table 2: Application of ELISA in this compound Research

Assay TypePurposeSample TypeKey FindingReference
Pharmacokinetic (PK) ELISATo measure serum concentrations of Enlimomab.Serum / PlasmaEnlimomab serum levels of ≥10 µg/ml were achieved at specific dosages. nih.govkarger.com
Anti-Drug Antibody (ADA) ELISATo detect the presence of human anti-mouse antibodies (HAMA).Serum / PlasmaAssesses patient immune response to the murine antibody. creative-diagnostics.com

Beyond measuring surface markers, specific assays are used to determine how this compound affects the functional capabilities of neutrophils. Unexpectedly, while designed to be an anti-inflammatory agent by blocking adhesion, Enlimomab was found to directly activate neutrophils. nih.gov

Key functional assays revealed that Enlimomab:

Enhances Oxidative Burst: The production of reactive oxygen species (ROS), a key function of activated neutrophils for killing pathogens, was found to be enhanced in the presence of Enlimomab. nih.gov This is typically measured by detecting the oxidation of a fluorescent probe.

Induces Degranulation: The changes in surface expression of markers like CD11b also serve as an indirect measure of degranulation, as these molecules are stored within neutrophil granules and are mobilized to the surface upon activation. nih.govbiocompare.com

Activates Neutrophils via Complement: Further investigation showed that this neutrophil activation was dependent on the antibody's IgG2a isotype and was mediated by the complement system. The effect was abrogated when F(ab')2 fragments of the antibody were used or when complement was inhibited. nih.gov

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections by using an antibody labeled with a fluorescent dye. This method provides spatial context to protein expression.

In research related to this compound, immunofluorescence is used to:

Visualize ICAM-1 Expression: Staining of cell lines or tissue sections with a fluorescently-labeled anti-ICAM-1 antibody (like Enlimomab) allows for the direct visualization of its target's location. Studies have shown ICAM-1 localization to the plasma membrane and cytosol of various human cell lines. nih.govcreativebiolabs.net

Confirm Drug Distribution in Tissues: In preclinical and clinical studies, immunofluorescence can be applied to biopsy samples to determine if the administered antibody has reached its target tissue and bound to the vascular endothelium, as has been shown with immunohistochemistry for Enlimomab in renal allografts. nih.gov

Approaches for Studying Antibody-Target Interactions

The precise characterization of the binding between this compound and its target, ICAM-1 (also known as CD54), is fundamental to understanding its mechanism of action. A variety of biophysical and immunological techniques are employed to quantify this interaction.

Surface Plasmon Resonance (SPR): This label-free optical biosensing technique is a cornerstone for analyzing the kinetics of antibody-antigen binding. In a typical SPR experiment, recombinant human ICAM-1 is immobilized on a sensor chip. This compound is then flowed over the surface at various concentrations. The change in the refractive index at the sensor surface, caused by the binding of the antibody to its target, is measured in real-time. This allows for the determination of key kinetic parameters. While specific data for this compound is not publicly available, a similar analysis for a soluble form of LFA-1 (the natural ligand for ICAM-1) binding to the first two domains of ICAM-1 revealed a dissociation constant (Kd) of 500 nM and a dissociation rate (k_diss) of 0.1 s⁻¹, indicating a relatively high-affinity interaction with a slow off-rate. nih.gov Such data provides a quantitative measure of the binding strength and stability of the antibody-antigen complex.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based assay to detect and quantify the binding of this compound to ICAM-1. In a direct ELISA format, ICAM-1 is coated onto the wells of a microplate. This compound is then added, and its binding is detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric or fluorometric reaction. This method can confirm binding specificity and provide a semi-quantitative measure of affinity. For instance, a polyclonal anti-ICAM-1 antibody has been shown to be effective in a sandwich ELISA for detecting human ICAM-1 at concentrations as low as 0.2-0.4 ng/well. thermofisher.com

Flow Cytometry: This technique is invaluable for assessing the binding of this compound to ICAM-1 expressed on the cell surface. Cells that naturally express ICAM-1, or cell lines engineered to express the protein, are incubated with fluorescently labeled this compound or with the antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity of individual cells is then measured as they pass through a laser beam. This provides quantitative data on the percentage of ICAM-1 positive cells and the relative amount of antibody bound per cell. For example, in studies with other anti-ICAM-1 antibodies, flow cytometry has been used to demonstrate a correlation between the level of ICAM-1 expression on cells and the binding intensity of the antibody. researchgate.netresearchgate.net

Table 1: Methodologies for Analyzing this compound-ICAM-1 Interaction

Methodology Principle Key Parameters Measured Example Application
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. Association rate (k_on), Dissociation rate (k_off), Dissociation constant (K_d) Determining the binding affinity and kinetics of this compound to recombinant ICAM-1.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses enzyme-conjugated antibodies to detect and quantify the binding of an antibody to an immobilized antigen. Binding specificity, Relative affinity Confirming the ability of this compound to bind to ICAM-1 in a high-throughput format.
Flow Cytometry Measures the fluorescence of individual cells to quantify cell surface protein expression and antibody binding. Percentage of positive cells, Mean Fluorescence Intensity (MFI) Quantifying the binding of this compound to ICAM-1 on the surface of endothelial or immune cells.

Techniques for Assessing Cellular Adhesion and Migration In Vitro

By blocking the interaction between ICAM-1 on endothelial cells and its ligands on leukocytes, this compound is designed to inhibit cellular adhesion and subsequent migration into tissues. Various in vitro assays are employed to evaluate this functional consequence.

Static Adhesion Assays: These assays measure the ability of leukocytes to adhere to a monolayer of endothelial cells under static conditions. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured to form a confluent monolayer in a multi-well plate. These cells can be stimulated with cytokines like TNF-α to upregulate ICAM-1 expression. Leukocytes (e.g., T-lymphocytes or neutrophils) are then added to the wells in the presence or absence of this compound. After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified, often by microscopy or by using fluorescently labeled leukocytes. Studies with polyclonal anti-ICAM-1 antibodies have demonstrated a concentration-dependent inhibition of T cell adhesion to ICAM-1. nih.gov

Cell Adhesion Assays under Flow Conditions: To more closely mimic the physiological conditions within blood vessels, cell adhesion is often studied under shear stress. A flow chamber system is used where a monolayer of endothelial cells is subjected to a controlled flow of media containing leukocytes. The interaction of leukocytes with the endothelial monolayer is observed in real-time using video microscopy. The number of rolling, firmly adhering, and transmigrating leukocytes can be quantified in the presence and absence of this compound. These assays have shown that for T-cells, both rolling and firm adhesion can be dependent on ICAM-1 interactions. nih.gov

Transwell Migration Assays (Boyden Chamber Assays): This assay is used to assess the ability of leukocytes to migrate across an endothelial cell barrier. A porous membrane separates two compartments in a "transwell" insert. A monolayer of endothelial cells is cultured on the top side of the membrane. Leukocytes are added to the upper chamber, and a chemoattractant is placed in the lower chamber to create a chemical gradient. The effect of this compound on the number of leukocytes that migrate through the endothelial monolayer and the porous membrane into the lower chamber is then quantified. This assay directly measures the inhibitory effect of the antibody on transendothelial migration. nih.gov

Table 2: In Vitro Assays for Cellular Adhesion and Migration with this compound

Assay Principle Key Parameters Measured Expected Effect of this compound
Static Adhesion Assay Quantification of leukocyte adhesion to an endothelial cell monolayer under no-flow conditions. Number of adherent cells per unit area Reduction in leukocyte adhesion.
Cell Adhesion Assay under Flow Real-time observation and quantification of leukocyte rolling, adhesion, and transmigration on an endothelial monolayer under shear stress. Number of rolling and firmly adherent cells, rolling velocity Reduction in the number of firmly adherent leukocytes.
Transwell Migration Assay Measurement of leukocyte migration through an endothelial monolayer and porous membrane towards a chemoattractant. Number of migrated cells Reduction in the number of transmigrated leukocytes.

Broader Scientific Implications and Future Research Directions

Enlimomab (B1176203) Pegol's Contribution to Understanding Adhesion Molecule Biology

Enlimomab was developed to inhibit the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade. nih.govcreativebiolabs.net By targeting ICAM-1 (also known as CD54), a transmembrane glycoprotein (B1211001), the antibody was intended to decrease leukocyte extravasation and subsequent tissue injury. creativebiolabs.netnih.gov The expression of ICAM-1 is known to be induced on endothelial and other cells by inflammatory cytokines like TNF-α, IL-1, and IFN-γ, making it a logical target for anti-inflammatory therapy. creativebiolabs.netmdpi.com Enlimomab specifically binds to the extracellular domain 2 of the ICAM-1 molecule. creativebiolabs.net

However, research into enlimomab's effects yielded a paradoxical and crucial finding that has deepened the understanding of adhesion molecule biology. Instead of simply blocking inflammation, enlimomab (in its non-pegylated form, R6.5) was found to activate neutrophilic granulocytes. nih.gov This activation was evidenced by an increased expression of the β2-integrin CD11b, a decrease in L-selectin expression, and enhanced oxidative burst activity. nih.gov Crucially, this neutrophil activation was discovered to be complement-dependent and was not observed with F(ab')2 fragments of the antibody, indicating the involvement of the antibody's Fc region. nih.gov This finding highlighted that targeting adhesion molecules is not a simple act of blockade; the therapeutic agent itself can initiate unintended and complex immunological events. It underscored that the in-vivo consequence of antibody binding can be profoundly influenced by the antibody's isotype and its interaction with other systems like complement, a pivotal lesson for subsequent drug development programs targeting cell-surface molecules.

Lessons from Murine Antibody Development for Antibody Engineering

The development and clinical application of enlimomab, an early murine monoclonal antibody, serve as a case study in the challenges inherent to using non-human antibodies in patients. researchgate.net A primary issue with murine antibodies is their immunogenicity, which can provoke a human anti-mouse antibody (HAMA) response. nih.govrapidnovor.com This response not only leads to the inactivation and rapid clearance of the therapeutic antibody but can also cause severe allergic reactions, limiting the possibility of multiple administrations. nih.gov

Furthermore, murine antibodies often interact poorly with the human immune effector system. nih.govrapidnovor.com Effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) may be reduced or absent, and a shorter serum half-life can result from suboptimal interaction with the human neonatal receptor (FcRn). nih.govrapidnovor.com The adverse effects observed in enlimomab trials, such as fever and infections, are consistent with the complications arising from a foreign protein triggering an unwanted immune response. creativebiolabs.netresearchgate.netnih.gov

These challenges spurred significant advancements in antibody engineering. The progression from purely murine antibodies to chimeric, humanized, and fully human antibodies was driven by the need to reduce immunogenicity and improve efficacy and safety. nih.govrapidnovor.com Techniques were developed to graft the mouse complementarity-determining regions (CDRs) onto a human framework, or to generate antibodies in transgenic mice with human immune systems. nih.govnih.gov The "pegol" component of enlimomab pegol represents another engineering strategy, pegylation, which is used to modify a molecule's properties, often to increase its serum half-life. The development of certolizumab pegol, a pegylated humanized Fab fragment, is another example of this engineering approach in a clinical setting. nih.gov

Lessons from Murine Antibody Development
Challenge with Murine AntibodiesExample from EnlimomabResulting Engineering Solution
Immunogenicity (HAMA Response)Adverse events such as fever and potential for allergic reaction. creativebiolabs.netresearchgate.netChimerization, Humanization, Fully Human Antibodies. nih.govrapidnovor.com
Poor Effector FunctionUnexpected complement activation via murine Fc region. nih.govFc region engineering ("Fc-silent" mutations) to ablate or enhance effector functions.
Short Serum Half-LifeSuboptimal interaction with human FcRn. nih.govrapidnovor.comPegylation (as in this compound), FcRn binding enhancement. nih.gov

Directions for Investigating ICAM-1 Antagonism in Disease Models

The clinical failure of enlimomab in the Acute Stroke Trial, where it worsened outcomes despite promising preclinical data, serves as a cautionary tale and a catalyst for new research directions. researchgate.netnih.gov This translational failure emphasizes the need for disease models that more accurately recapitulate the human inflammatory and immune response.

Future investigations into ICAM-1 antagonism are exploring more nuanced approaches across a variety of diseases:

Neuroinflammation and Neurodegeneration: While ICAM-1 antagonism failed in stroke, the molecule's role in neuroinflammation remains a key area of interest. ICAM-1 is implicated in conditions like Parkinson's disease, where it may facilitate T-cell-induced neuronal death. mdpi.com A 2024 study presented a paradigm shift, showing that administering ICAM-1 itself, rather than an antagonist, improved cognitive function in a mouse model of Alzheimer's disease by reprogramming microglia. biorxiv.org This suggests that future research should investigate not just blockade, but modulation of the ICAM-1/LFA-1 pathway in specific neural cell types.

Infectious and Respiratory Diseases: ICAM-1 is used by various pathogens, including human rhinovirus (HRV), for cellular entry. nih.gov This makes ICAM-1 a target for preventing viral exacerbations in chronic respiratory diseases. nih.gov Research is now focused on developing novel small-molecule inhibitors of the ICAM-1 interaction, which may offer a different safety and efficacy profile compared to monoclonal antibodies. nih.gov

Autoimmune Diseases: The interaction between ICAM-1 and its primary ligand, lymphocyte function-associated antigen-1 (LFA-1), is critical for T-cell activation and migration, making it a core target in autoimmune diseases. nih.govnih.gov New research directions include the rational design of ICAM-1 protein variants with enhanced affinity for LFA-1, intended to act as potent competitive antagonists. nih.gov

Potential for Combinatorial Research Strategies

The complex biology of ICAM-1 and the unexpected effects of enlimomab suggest that combinatorial strategies may be more effective than single-agent antagonism.

Combining with Complement Inhibitors: Since enlimomab's pro-inflammatory effects on neutrophils were found to be complement-dependent, a logical future strategy would be to combine an ICAM-1 antagonist with a complement inhibitor. nih.gov This could potentially mitigate the adverse effects while retaining the desired leukocyte adhesion blockade.

Modulating Immune Cell Phenotypes: In cancer, neutrophils can adhere to circulating tumor cells via an ICAM-1 dependent mechanism, protecting them and facilitating metastasis. mdpi.com A combinatorial approach could involve an ICAM-1 antagonist paired with an agent that influences neutrophil polarization, such as a TGF-β inhibitor, to shift neutrophils toward an anti-tumor (N1) phenotype. mdpi.com

Bifunctional Molecules: Advanced molecular engineering allows for the creation of bifunctional molecules. For example, a peptide that blocks the ICAM-1/LFA-1 interaction could be conjugated to an antigen-specific peptide. nih.gov Such a molecule could potentially deliver a targeted tolerogenic signal to autoreactive T-cells, representing a highly specific combinatorial approach for treating autoimmune diseases. nih.gov

Bispecific Antibodies: Drawing inspiration from oncology and infectious disease research, bispecific antibodies could be engineered. nih.govpegsummiteurope.com One arm could target ICAM-1 on endothelial cells, while the second arm could target another receptor to deliver a specific inhibitory signal or payload, offering greater precision than simple blockade.

Unexplored Research Avenues for this compound's Mechanism of Action

Despite years of study, several aspects of this compound's mechanism remain poorly understood, presenting fertile ground for future research.

Q & A

Basic: What is the molecular mechanism of Enlimomab pegol in targeting inflammatory pathways, and how does this inform preclinical experimental design?

This compound is a murine monoclonal antibody targeting intercellular adhesion molecule-1 (ICAM-1), which mediates leukocyte adhesion to vascular endothelium during inflammation. Preclinical studies should focus on quantifying ICAM-1 expression in disease models (e.g., ischemic stroke) and correlating it with leukocyte infiltration and infarct size. Experimental designs must include control groups treated with isotype-matched antibodies to isolate target-specific effects. Dose-response studies should assess the optimal window for intervention, as timing is critical in acute inflammatory conditions .

Advanced: How can researchers reconcile contradictory findings between this compound's efficacy in preclinical stroke models and its adverse outcomes in human trials?

The discrepancy arises from immune reactions to the murine antibody in humans, which were absent in animal models. Preclinical studies in rodents showed reduced neutrophil adhesion and infarct size, but human trials (e.g., the 625-patient trial) reported worsened neurological outcomes and higher adverse events (AEs), including infections and fever . Methodological considerations:

  • Immunogenicity Analysis : Incorporate assays for anti-drug antibodies (ADAs) in preclinical models using humanized mice or transgenic systems.
  • Species-Specific Immune Responses : Compare cytokine profiles and leukocyte activation post-treatment across species.
  • Adverse Event Monitoring : Design trials with proactive AE tracking, especially infections linked to ICAM-1 blockade .

Methodological: What frameworks (e.g., PICOT) are recommended for structuring clinical research questions on this compound's therapeutic efficacy?

Use the PICOT framework to define:

  • Population : Patients with acute ischemic stroke (AIS) within 6 hours of onset.
  • Intervention : Intravenous this compound (dose: 0.5 mg/kg).
  • Comparison : Placebo or humanized anti-ICAM-1 antibodies.
  • Outcome : Modified Rankin Scale (mRS) at 90 days.
  • Time : 12-month follow-up for delayed immune reactions.
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing Enlimomab’s immunogenicity or alternative dosing strategies .

Advanced: What strategies mitigate immune-related adverse events when using murine-derived monoclonal antibodies like this compound in clinical trials?

  • Humanization : Replace murine antibody constant regions with human IgG frameworks to reduce immunogenicity. Prior attempts with Hu23F2G (anti-CD18) failed in phase III, but newer platforms (e.g., CDR grafting) may improve tolerability .
  • Preclinical Surrogates : Use humanized mouse models to predict ADA development.
  • Combination Therapy : Pair Enlimomab with immunosuppressants (e.g., low-dose steroids) in early-phase trials to dampen immune activation .

Basic: What are the key pharmacokinetic (PK) parameters to consider when designing dosage regimens for this compound in animal models?

  • Half-life (t½) : Assess PEGylation’s impact on prolonging t½ compared to non-PEGylated antibodies.
  • Area Under the Curve (AUC) : Measure drug exposure to establish dose proportionality.
  • Tissue Penetration : Use biodistribution studies to confirm target engagement in ischemic brain regions.
    Reference PEGylated drugs like damoctocog alfa pegol, where PEG increased t½ but required long-term safety monitoring for cellular vacuolation .

Advanced: How should researchers address demographic variability in immune responses to this compound across populations?

  • Stratified Randomization : Include subgroups by age, sex, and genetic background (e.g., HLA haplotypes linked to ADA risk).
  • Covariate Analysis : Use multivariate regression to identify predictors of immunogenicity (e.g., baseline cytokine levels).
  • Post-Hoc Studies : Compare AE rates in Enlimomab trials with other PEGylated biologics to isolate PEG-specific effects .

Methodological: What are best practices for analyzing contradictory data from this compound trials, such as divergent preclinical and clinical outcomes?

  • Systematic Review : Pool data from preclinical studies to calculate effect sizes (e.g., standardized mean difference in infarct volume).
  • Meta-Regression : Identify variables (e.g., antibody dose, ischemia duration) explaining heterogeneity.
  • Mechanistic Modeling : Integrate PK/PD data with immune activation markers to simulate human responses .

Basic: What experimental models are most suitable for evaluating this compound’s efficacy in ischemic stroke?

  • Transient Middle Cerebral Artery Occlusion (tMCAO) : Mimics reperfusion injury and allows assessment of leukocyte adhesion.
  • ICAM-1 Knockout Mice : Validate target specificity by comparing Enlimomab’s effects in wild-type vs. knockout models.
  • Multi-Species Testing : Include primates to assess cross-reactivity and immunogenicity closer to humans .

Advanced: How can researchers optimize this compound’s therapeutic window in acute stroke while minimizing immunogenicity?

  • Time-Dependent Dosing : Administer Enlimomab within 3 hours post-stroke in preclinical models to mirror the narrow therapeutic window observed in humans.
  • Dose Fractionation : Test lower, repeated doses to sustain ICAM-1 blockade without triggering ADAs.
  • Biomarker-Guided Therapy : Use serum ICAM-1 levels or MRI-based inflammation markers to personalize dosing .

Methodological: What are the ethical considerations in designing trials for this compound given its history of adverse outcomes?

  • Risk-Benefit Analysis : Justify patient enrollment by comparing potential neurological benefits against known infection risks.
  • Independent Safety Monitoring : Establish a Data Safety Monitoring Board (DSMB) to review AE data in real time.
  • Informed Consent : Disclose prior trial results (e.g., higher mortality in Enlimomab groups) to participants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.